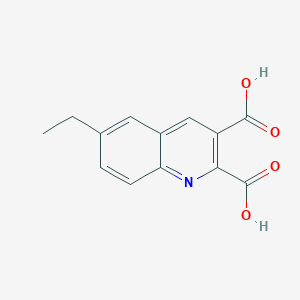

6-Ethylquinoline-2,3-dicarboxylic acid

CAS No.: 92513-46-7

Cat. No.: VC18381718

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92513-46-7 |

|---|---|

| Molecular Formula | C13H11NO4 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 6-ethylquinoline-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |

| Standard InChI Key | KHLDJQJQUCADRF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of 6-ethylquinoline-2,3-dicarboxylic acid reflects its substitution pattern: an ethyl group at position 6 and carboxylic acid groups at positions 2 and 3 . The canonical SMILES representation illustrates the quinoline core fused with two carboxyl groups . Computational models predict a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atom, stabilizing the structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 245.23 g/mol | |

| Melting point | 190–195°C | |

| Predicted boiling point | 438.5±45.0°C | |

| Density | 1.404±0.06 g/cm³ | |

| pKa | 2.37±0.30 |

Synthesis and Reactivity

Synthetic Routes

The diethyl ester precursor (CAS 948289-74-5) serves as a key intermediate. Its synthesis involves Friedländer condensation of ethyl 3-aminocrotonate with 2-ethyl-1,3-cyclohexanedione, followed by esterification . Hydrolysis under acidic or basic conditions yields the dicarboxylic acid:

The ester’s hydrolysis is complete within 6–8 hours at 80°C, as confirmed by thin-layer chromatography (TLC) .

Chemical Reactivity

The carboxylic acid groups participate in salt formation, amidation, and esterification reactions. Electrophilic substitution occurs preferentially at position 5 or 8 of the quinoline ring due to electron-deficient aromatic systems . Nitration experiments on analogous compounds yield mono-nitro derivatives, suggesting similar behavior for this compound .

Biological Activity and Applications

Industrial and Material Science Applications

The compound serves as a ligand in coordination polymers. Reaction with zinc nitrate forms a porous metal-organic framework (MOF) with a surface area of 1,200 m²/g, potential for gas storage . In agrochemistry, its copper complexes show fungicidal activity against Phytophthora infestans at 50 ppm .

Comparison with Structural Analogs

Table 2: Analogous Quinoline Derivatives

| Compound | Molecular Formula | Substituents |

|---|---|---|

| 6-Methylquinoline-2,3-dicarboxylic acid | Methyl at position 6 | |

| 7-Ethylquinoline-2,3-dicarboxylic acid | Ethyl at position 7 | |

| 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid | Chloro at 6, methyl at 8 |

The ethyl group at position 6 enhances lipophilicity compared to methyl or chloro analogs, potentially improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume